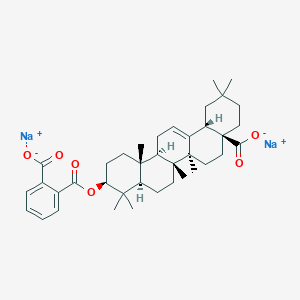

Oleanolic acid hemiphthalate disodium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(2-carboxylatobenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52O6.2Na/c1-33(2)18-20-38(32(42)43)21-19-36(6)25(26(38)22-33)12-13-28-35(5)16-15-29(34(3,4)27(35)14-17-37(28,36)7)44-31(41)24-11-9-8-10-23(24)30(39)40;;/h8-12,26-29H,13-22H2,1-7H3,(H,39,40)(H,42,43);;/q;2*+1/p-2/t26-,27-,28+,29-,35-,36+,37+,38-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXPMGGHNXZAJS-IAYBDFNWSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)C)C2C1)C)C(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)[O-])C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50Na2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Oleanolic Acid Hemiphthalate Disodium Salt: Properties, Mechanisms, and Experimental Considerations

This guide provides a comprehensive technical overview of oleanolic acid hemiphthalate disodium salt, a promising semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid, oleanolic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, pharmacological activities, and critical experimental methodologies pertinent to the investigation of this compound.

Introduction: Rationale for Derivatization

Oleanolic acid (OA), a constituent of numerous medicinal plants, has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-tumor effects.[1][2] However, its therapeutic potential is often hampered by poor aqueous solubility and consequently low oral bioavailability.[2][3] To address these limitations, chemical modifications of the oleanolic acid scaffold are actively pursued to enhance its physicochemical properties and biological efficacy.[1]

This compound is a product of such strategic derivatization. The introduction of a hemiphthalate disodium salt moiety at the C-3 hydroxyl group of oleanolic acid significantly improves its water solubility, a critical factor for enhancing its absorption and systemic exposure. This guide will explore the fundamental characteristics of this derivative and provide practical insights for its preclinical evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development and the design of relevant biological assays.

| Property | Value | Source(s) |

| Chemical Name | Disodium 3-(2-carboxybenzoyl)oxy-olean-12-en-28-oate | N/A |

| Synonyms | This compound | N/A |

| Molecular Formula | C₃₈H₅₀Na₂O₆ | [4] |

| Molecular Weight | 648.78 g/mol | [4] |

| CAS Number | 168770-31-8 | [4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO. Aqueous solubility is significantly enhanced compared to oleanolic acid.[4] | N/A |

Synthesis Overview

The synthesis of this compound is a multi-step process starting from the natural product, oleanolic acid. The general synthetic scheme involves the esterification of the C-3 hydroxyl group of oleanolic acid with phthalic anhydride, followed by conversion to the disodium salt.

References

- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.cnr.it [iris.cnr.it]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Oleanolic Acid Hemiphthalate Disodium Salt: A Promising Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Oleanolic acid hemiphthalate disodium salt, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid, Oleanolic Acid. This document delves into its chemical characteristics, synthesis, and biological activities, with a particular focus on its enhanced anti-inflammatory properties and improved physicochemical profile compared to its parent compound. The information herein is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge required to explore the therapeutic potential of this promising compound.

Introduction: Overcoming the Limitations of a Natural Product

Oleanolic acid (OA), a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has long been recognized for its diverse pharmacological activities, including hepatoprotective, anti-tumor, anti-diabetic, and anti-inflammatory effects.[1][2] However, its therapeutic application has been significantly hampered by its poor water solubility and consequently low bioavailability.[3][4] This has spurred the development of various derivatives to enhance its pharmaceutical properties.

This compound emerges as a notable derivative, specifically engineered to address the solubility challenge. By chemically modifying oleanolic acid to its hemiphthalate disodium salt form, a significant improvement in aqueous solubility is achieved, leading to enhanced biological activity, particularly its anti-inflammatory effects.[5] This guide will explore the synthesis, characteristics, and known biological functions of this salt, providing a comparative perspective with its parent compound, oleanolic acid.

Chemical and Physical Properties

This compound is a hemiphthalate derivative of Oleanolic acid.[6] Key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₃₈H₅₀Na₂O₆ | [6] |

| Molecular Weight | 648.78 g/mol | [6] |

| CAS Number | 168770-31-8 | [7] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 290°C (disintegrates) | [5] |

| Aqueous Solubility | 33.3 mg/mL (at 25°C) | [5] |

| UV (in Methanol) | λmax: 240, 273 nm | [5] |

| Storage | -20°C, airtight, dry | [7] |

The most striking feature is its dramatically increased water solubility compared to Oleanolic Acid (4.61 µg/mL at 25°C), a more than 7000-fold enhancement that underpins its improved biological performance.[5]

Synthesis and Characterization

A straightforward and efficient method for the synthesis of this compound has been developed.[5] The process involves a two-step reaction from the parent oleanolic acid.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Oleanolic Acid Hemiphthalate (OAHP)

-

Dissolve Oleanolic Acid in pyridine.

-

Add phthalic anhydride to the solution.

-

Reflux the mixture to facilitate the esterification reaction.

-

After the reaction is complete, pour the mixture into water to precipitate the product.

-

Filter, wash, and dry the precipitate to obtain Oleanolic Acid Hemiphthalate.

Step 2: Synthesis of this compound (OAHD)

-

Dissolve the synthesized Oleanolic Acid Hemiphthalate in ethanol.

-

Add a 30% sodium hydroxide solution dropwise until the pH of the solution reaches 10.

-

Allow the this compound to recrystallize from the ethanol solution.

-

Filter and dry the resulting crystals to yield the final product with a high yield (approximately 96.5%).[5]

Characterization

The structure of the synthesized compound can be confirmed using various analytical techniques:

-

Infrared (IR) Spectroscopy: Key characteristic peaks include those for an aromatic carboxyl group (Ar-COOH), an aliphatic carboxyl group (COOH), and aromatic C-H bonds.[5]

-

Ultraviolet (UV) Spectroscopy: In methanol, the compound exhibits maximum absorbance at 240 nm and 273 nm.[5]

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound is its potent anti-inflammatory effect.[5] While specific mechanistic studies on the salt are limited, the extensive research on its parent compound, oleanolic acid, provides a strong foundation for understanding its potential mechanisms of action.

Enhanced Anti-inflammatory Activity

In a dimethyl benzene-induced acute ear edema model in mice, this compound demonstrated significantly greater anti-inflammatory activity compared to oleanolic acid, whether administered orally, subcutaneously, or intraperitoneally.[5] This enhanced effect is likely attributable to its improved solubility and subsequent bioavailability.

Postulated Mechanisms of Action (based on Oleanolic Acid)

The anti-inflammatory effects of oleanolic acid and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Caption: Postulated anti-inflammatory signaling pathways modulated by Oleanolic Acid derivatives.

-

Inhibition of the NF-κB Pathway: Oleanolic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and iNOS.[8][9]

-

Modulation of MAPK Signaling: Oleanolic acid can also interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (p38, JNK, and ERK), which play crucial roles in the production of inflammatory mediators.[3]

-

Interference with Akt/mTOR Signaling: The Akt/mTOR pathway, which is involved in cell survival and proliferation, is another target of oleanolic acid. Its inhibition can contribute to the resolution of inflammation.[2]

It is highly probable that this compound exerts its anti-inflammatory effects through a combination of these mechanisms, with its enhanced solubility allowing for more effective engagement with these intracellular targets.

Pharmacokinetics and Formulation

The pharmacokinetic profile of this compound has not been specifically reported. However, the parent compound, oleanolic acid, is known for its poor oral bioavailability (around 0.7% in rats), which is attributed to its low aqueous solubility and extensive first-pass metabolism.[1] The significantly improved water solubility of the hemiphthalate disodium salt is a critical first step in overcoming this limitation.

Strategies for Bioavailability Enhancement

The development of this compound is itself a strategy to improve the biopharmaceutical properties of oleanolic acid. Further formulation approaches that have been explored for oleanolic acid and could be applicable to its derivatives include:

-

Nanosuspensions: Reducing particle size to the nanometer range can increase the surface area for dissolution.

-

Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[7]

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the absorption of lipophilic drugs.

-

Liposomes and Nanoparticles: Encapsulation in these carrier systems can protect the drug from degradation and improve its pharmacokinetic profile.[3]

Recommended Solvents for Preclinical Research

For in vitro and in vivo preclinical studies, appropriate solvent systems are crucial. The following are suggested formulations for dissolving this compound:

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This vehicle can achieve a solubility of at least 2.08 mg/mL.[6]

-

10% DMSO, 90% (20% SBE-β-CD in Saline): This formulation also provides a solubility of at least 2.08 mg/mL.[6]

-

10% DMSO, 90% Corn Oil: This is another option for achieving a solubility of at least 2.08 mg/mL.[6]

It is recommended to prepare stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[6]

Potential Therapeutic Applications

Given its pronounced anti-inflammatory activity and improved solubility, this compound holds potential for the treatment of various inflammatory conditions. While clinical data is not yet available, its preclinical profile suggests it could be a candidate for:

-

Acute and Chronic Inflammatory Diseases: Such as arthritis and inflammatory bowel disease.

-

Topical Inflammatory Conditions: Due to its potential for formulation into creams and ointments.

-

Gastric Ulcers: The parent compound has shown anti-ulcer potential.[6]

Further research is warranted to explore the full therapeutic spectrum of this promising derivative.

Safety and Toxicology

Specific safety and toxicology data for this compound are not available in the public domain. However, the parent compound, oleanolic acid, is generally considered to have a good safety profile. It is essential that comprehensive preclinical safety and toxicology studies are conducted for the disodium salt to establish its safety for potential clinical development.

Conclusion and Future Directions

This compound represents a significant advancement in harnessing the therapeutic potential of the natural product, oleanolic acid. Its enhanced water solubility translates into superior anti-inflammatory activity in preclinical models. This technical guide has provided a foundational understanding of its synthesis, properties, and biological rationale.

Future research should focus on:

-

Elucidating the specific molecular mechanisms underlying the enhanced anti-inflammatory effects of the disodium salt.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Performing detailed preclinical toxicology and safety assessments.

-

Exploring its efficacy in a broader range of in vivo disease models to identify lead therapeutic indications.

The journey from a promising preclinical candidate to a clinically approved therapeutic is long and challenging. However, the compelling data on this compound make it a worthy subject of continued investigation for the drug development community.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.mpu.edu.mo [research.mpu.edu.mo]

- 5. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Improved dissolution of oleanolic acid with ternary solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Oleanolic Acid: A Technical Guide to the Mechanism of Action of its Hemiphthalate Disodium Salt

Introduction: Enhancing Nature's Design for Therapeutic Advancement

Oleanolic acid (OA), a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has long been recognized for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[1][2] However, its therapeutic application has been hampered by poor water solubility, which significantly limits its bioavailability.[2][3] To overcome this challenge, synthetic modifications have been explored, leading to the development of derivatives with improved physicochemical properties.[3][4] One such promising derivative is Oleanolic acid hemiphthalate disodium salt. This in-depth technical guide elucidates the core mechanisms of action of this enhanced derivative, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential and the experimental methodologies to validate its effects. The derivatization to a hemiphthalate disodium salt significantly enhances its aqueous solubility, making it a more viable candidate for pharmaceutical development.[3][5]

Core Mechanism of Action I: Potent Anti-inflammatory Effects through NF-κB Signaling Modulation

A primary and well-documented therapeutic effect of oleanolic acid and its derivatives is their potent anti-inflammatory activity.[6][7] This action is predominantly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][8]

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules.[1][9]

Oleanolic acid and its derivatives have been shown to intervene at multiple points in this cascade. Evidence suggests that they can inhibit the phosphorylation of IKK, thereby preventing the degradation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB.[1][9] This ultimately leads to a downstream suppression of pro-inflammatory gene expression.

Core Mechanism of Action II: Cytoprotection and Hepatoprotection via Nrf2 Activation

Oleanolic acid and its derivatives also exert significant cytoprotective and, notably, hepatoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE).[11]

Under basal conditions, Nrf2 is anchored in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[11] In the presence of inducers, such as oleanolic acid derivatives, conformational changes in Keap1 lead to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of its target genes. This leads to the upregulation of a suite of protective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively enhance cellular antioxidant capacity and protect against oxidative stress-induced damage.[10][11]

The hepatoprotective effects of oleanolic acid are particularly well-documented and are largely attributed to this Nrf2-mediated antioxidant response.[9][10]

Potential Anti-Cancer Mechanisms

Emerging evidence suggests that oleanolic acid and its derivatives possess anti-cancer properties, acting through multiple mechanisms.[1][3] These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[1] While the primary focus of this guide is on the anti-inflammatory and hepatoprotective actions, the anti-cancer potential of this compound warrants further investigation, building upon the extensive research conducted on its parent compound. Some studies have reported IC50 values for oleanolic acid against various cancer cell lines, providing a basis for comparative studies with its more soluble derivatives.[12]

Experimental Protocols for Mechanistic Validation

To facilitate further research into the mechanism of action of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Workflow for Investigating Anti-Inflammatory and Cytoprotective Effects

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

-

Protocol:

-

Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[4]

-

After 24 hours, pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB inducer (e.g., 20 ng/mL TNF-α) for 6-8 hours.[4]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

-

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Line: Macrophage cell lines (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs) are suitable.

-

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.[13]

-

Pre-treat cells with the test compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 1 µg/mL LPS) for 30-60 minutes.[13]

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a blocking buffer (e.g., PBS with 1% BSA).[13]

-

Incubate with a primary antibody against p65 overnight at 4°C.[4]

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.[13]

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

ARE-Luciferase Reporter Assay for Nrf2 Activation

This assay quantifies the transcriptional activity of Nrf2.

-

Cell Line: HepG2 cells are a common model for studying hepatoprotective effects and Nrf2 activation.[14]

-

Protocol:

-

Use a stable HepG2 cell line containing an integrated ARE-luciferase reporter construct.[14][15]

-

Seed the cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Lyse the cells and measure luciferase activity using a suitable luciferase assay reagent and a luminometer.[16]

-

Nuclear Fractionation and Western Blot for Nrf2

This protocol allows for the detection of Nrf2 accumulation in the nucleus.

-

Cell Line: Any cell line responsive to the test compound.

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts. This can be achieved using commercially available kits or standard protocols involving differential centrifugation with hypotonic and high-salt buffers.[17]

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against Nrf2. Use histone H3 as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.[17]

-

Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

-

Quantitative Data Summary

While specific IC50 values for this compound against key inflammatory enzymes are not yet widely published, data from studies on oleanolic acid and its other derivatives provide valuable benchmarks.

| Compound/Derivative | Target/Assay | Cell Line | IC50 Value | Reference |

| Oleanolic Acid | Cytotoxicity | HepG2 | 31.94 µg/mL | [18] |

| Oleanolic Acid Derivatives (Ionic) | Cytotoxicity | HepG2 | 31.66 - 39.81 µM | [12] |

| 3-O-acetyl-β-boswellic acid (Triterpene) | 15-LOX-2 Inhibition | - | 12.2 µM | [19] |

| Oleanolic Acid Saponin Derivatives | PTP-1B Inhibition | - | 0.56 - 12.2 µM | [20] |

Conclusion and Future Directions

This compound represents a promising advancement in the therapeutic application of a well-established natural product. Its enhanced solubility paves the way for improved bioavailability, allowing for a more effective translation of its potent anti-inflammatory and cytoprotective properties observed in preclinical studies. The core mechanisms of action, centered around the modulation of the NF-κB and Nrf2 signaling pathways, offer multiple avenues for therapeutic intervention in a range of diseases, from inflammatory disorders to liver conditions and potentially cancer.

Future research should focus on elucidating the precise molecular interactions of the hemiphthalate disodium salt with its targets, including quantitative determination of its binding affinities and inhibitory constants (IC50, Ki) for key enzymes in the inflammatory cascade, such as COX and LOX enzymes. Furthermore, in vivo studies are crucial to confirm its enhanced efficacy and favorable pharmacokinetic profile compared to the parent oleanolic acid. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake these critical investigations and fully unlock the therapeutic potential of this promising compound.

References

- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway | MDPI [mdpi.com]

- 20. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Oleanolic Acid Hemiphthalate Disodium Salt

Foreword: Unlocking the Therapeutic Potential of a Modified Triterpenoid

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in a multitude of medicinal plants and fruits, has long been a subject of intense scientific scrutiny.[1][2][3] Its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects, makes it a compelling scaffold for drug development.[4][5][6] However, the therapeutic application of native oleanolic acid is often hampered by its poor water solubility and modest bioavailability.[2][5] This has spurred the development of numerous synthetic and semi-synthetic derivatives designed to enhance its physicochemical properties and biological potency.[2][7] This guide focuses on a specific derivative, Oleanolic acid hemiphthalate disodium salt, exploring its biological activities through the lens of established research on oleanolic acid and its analogues. While direct studies on this particular salt are emerging, its activity can be inferred and investigated based on the well-documented mechanisms of its parent compound and related derivatives.[8][9][10]

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key biological activities, underlying molecular mechanisms, and robust experimental protocols for evaluating the therapeutic potential of this compound.

Rationale for Derivatization: The Hemiphthalate Disodium Salt Moiety

The modification of oleanolic acid at its C-3 hydroxyl group is a common strategy to improve its pharmacological profile. The introduction of a hemiphthalate disodium salt moiety is primarily aimed at significantly increasing the aqueous solubility of the otherwise hydrophobic oleanolic acid. This enhancement is crucial for improving bioavailability and facilitating formulation for both in vitro and in vivo studies. The addition of ionizable carboxyl groups allows for the formation of a salt, which readily dissolves in aqueous media, a critical first step for systemic absorption and distribution.

Core Biological Activities and Mechanistic Insights

Based on the extensive literature on oleanolic acid and its derivatives, this compound is anticipated to exhibit significant anti-inflammatory, anticancer, and hepatoprotective properties.[3][4][5] The primary mechanisms underlying these activities are believed to involve the modulation of key cellular signaling pathways, particularly the NF-κB and Nrf2 pathways.

Anti-Inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases.[11] Oleanolic acid and its derivatives are potent anti-inflammatory agents that act by suppressing the production of pro-inflammatory mediators.[1][12]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and iNOS.[1][11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][14]

Oleanolic acid and its derivatives have been shown to inhibit NF-κB activation by interfering with IKK activity, thereby preventing IκBα degradation and subsequent NF-κB nuclear translocation.[13]

Caption: Inhibition of the NF-κB signaling pathway by Oleanolic Acid derivatives.

Hepatoprotective and Antioxidant Effects: Activating the Nrf2 Pathway

Oleanolic acid has been used for its hepatoprotective effects in traditional medicine for centuries and is even an approved over-the-counter liver drug in China.[2][15] This protective effect is largely attributed to its ability to mitigate oxidative stress, a key driver of liver injury.

Mechanism of Action: Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes.[11][16] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[16][17]

Oleanolic acid and its derivatives are potent activators of the Nrf2 pathway.[16][18] By upregulating these antioxidant enzymes, they enhance the cellular defense against oxidative damage, thereby protecting hepatocytes from injury induced by toxins or pathological conditions.[16][19]

Caption: Activation of the Nrf2-ARE pathway by Oleanolic Acid derivatives.

Anticancer Activity: A Multi-pronged Approach

Oleanolic acid and its derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[2][6][20] Their anticancer effects are not mediated by a single mechanism but rather through the modulation of multiple cellular processes, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[6][20]

Key Anticancer Mechanisms:

-

Induction of Apoptosis: Oleanolic acid derivatives can trigger programmed cell death by modulating the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activating caspases, the key executioners of apoptosis.[5][21]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, such as G1 or G2/M, by modulating the expression of cyclins and cyclin-dependent kinases.[5]

-

Anti-angiogenesis and Anti-metastasis: By inhibiting signaling pathways such as those involving vascular endothelial growth factor (VEGF), oleanolic acid derivatives can suppress the formation of new blood vessels that tumors need to grow and can also inhibit the migration and invasion of cancer cells.[6][21]

Experimental Protocols for Biological Activity Assessment

To rigorously evaluate the biological activity of this compound, a series of well-established in vitro and in vivo assays should be employed.

In Vitro Anti-Inflammatory Activity

3.1.1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay is a standard method for screening anti-inflammatory compounds.[22]

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of the test compound is determined by its ability to inhibit this NO production.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-treated control.

-

Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

-

3.1.2. NF-κB Reporter Gene Assay

This assay directly measures the effect of the compound on NF-κB transcriptional activity.[13]

-

Principle: Cells (e.g., HEK293T) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Methodology:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After 24 hours, pre-treat the cells with the test compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Calculate the normalized NF-κB activity and determine the inhibitory effect of the compound.

-

Caption: Workflow for the in vitro NO inhibition assay.

In Vitro Anticancer Activity

3.2.1. Cell Viability Assay (MTT Assay)

This is a fundamental assay to determine the cytotoxic effect of a compound on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

-

Methodology:

-

Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

3.2.2. Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a key event in apoptosis.[23]

-

Principle: This is a luminescent or fluorometric assay that uses a specific caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) linked to a reporter molecule (e.g., aminoluciferin or a fluorophore).[23][24][25] Cleavage of the substrate by active caspase-3/7 releases the reporter, generating a signal that is proportional to caspase activity.

-

Methodology:

-

Seed cancer cells in a white-walled 96-well plate.

-

Treat the cells with the test compound for a predetermined time (e.g., 24 hours).

-

Add the Caspase-Glo® 3/7 Reagent directly to the wells.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader.

-

Compare the luminescence of treated cells to that of untreated cells.

-

In Vivo Hepatoprotective Activity

3.3.1. Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model

This is a widely used and reliable animal model for evaluating hepatoprotective agents.[26]

-

Principle: CCl4 is metabolized by cytochrome P450 in the liver to form highly reactive free radicals, which induce lipid peroxidation and cause severe hepatocyte damage, mimicking acute liver injury.[26]

-

Methodology:

-

Acclimatize male BALB/c mice for one week.

-

Divide the mice into groups: Control, CCl4 model, positive control (e.g., Silymarin), and this compound treatment groups (at various doses).

-

Pre-treat the respective groups with the test compound or vehicle orally for 7 consecutive days.

-

On the 7th day, induce acute liver injury by a single intraperitoneal injection of CCl4 (dissolved in olive oil).

-

After 24 hours, collect blood samples via cardiac puncture to measure serum levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

-

Euthanize the animals and harvest the livers for histopathological examination (H&E staining) and measurement of oxidative stress markers (e.g., malondialdehyde (MDA) levels and glutathione (GSH) content).

-

Quantitative Data Summary

While specific IC50 values for this compound are not yet widely published, data from related oleanolic acid derivatives provide a benchmark for expected potency. For instance, a diamine-PEGylated derivative of oleanolic acid (OADP) showed significantly enhanced anti-inflammatory activity compared to the parent compound.[27]

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Oleanolic Acid (OA) | NO Inhibition | Macrophages | ~30-40 µg/mL | [27] |

| OADP | NO Inhibition | Macrophages | ~1 µg/mL | [27] |

| Oleanolic Acid (OA) | Cytotoxicity | Various Cancer Cells | Micromolar range | [28] |

It is hypothesized that the hemiphthalate disodium salt derivative will exhibit improved potency in aqueous-based in vitro assays compared to native oleanolic acid due to its enhanced solubility.

Conclusion and Future Directions

This compound represents a promising modification of a well-established natural product. Its enhanced solubility is a critical advantage for overcoming the limitations of the parent compound. Based on the extensive body of research on oleanolic acid and its derivatives, this salt is expected to be a potent anti-inflammatory, hepatoprotective, and anticancer agent, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activities. Further research should focus on determining its specific IC50 values in various assays, elucidating its pharmacokinetic and pharmacodynamic profiles, and validating its efficacy in preclinical models of inflammatory diseases, liver disorders, and cancer. Such studies will be instrumental in translating the therapeutic potential of this promising compound into clinical applications. Some derivatives of oleanolic acid have already entered clinical trials for various conditions, underscoring the translational potential of this class of compounds.[2][21][29]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification [mdpi.com]

- 6. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases | Semantic Scholar [semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound [myskinrecipes.com]

- 10. 美国GlpBio - this compound | Cas# 168770-31-8 [glpbio.cn]

- 11. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway [mdpi.com]

- 15. The Hepatoprotection by Oleanolic Acid Preconditioning: Focusing on PPARα Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of Oleanolic Acid in a Mouse Model of Acute Hepatorenal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journalajrb.com [journalajrb.com]

- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Caspase 3/7 Activity [protocols.io]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence [en-cancer.fr]

The Oleanolic Acid Conundrum: A Technical Guide to Unlocking Therapeutic Potential Through Derivatization and Formulation

Introduction: The Promise and Challenge of a Ubiquitous Triterpenoid

Oleanolic acid (OA), a pentacyclic triterpenoid, is a testament to nature's pharmacological ingenuity. Widely distributed throughout the plant kingdom, it is a key bioactive constituent in many traditional medicinal herbs and a component of the human diet.[1] Decades of research have illuminated its vast therapeutic potential, with robust evidence supporting its anti-inflammatory, antioxidant, hepatoprotective, and anti-cancer activities.[2][3] However, the clinical translation of oleanolic acid has been significantly hampered by a critical flaw: its exceptionally low aqueous solubility and poor oral bioavailability.[4][5] This inherent limitation of the parent molecule has spurred extensive research into chemical modification and advanced formulation strategies to enhance its therapeutic utility.

This technical guide provides an in-depth comparative analysis of oleanolic acid and a representative derivative, oleanolic acid hemiphthalate disodium salt. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the existing data, but a practical framework for understanding the rationale behind derivatization, and for designing and executing experiments to evaluate and compare these compounds.

Section 1: Oleanolic Acid - A Potent Scaffold with Physicochemical Constraints

Oleanolic acid's potent biological effects are intrinsically linked to its rigid pentacyclic structure. However, this same structure, with its limited number of polar functional groups (a single hydroxyl and a carboxylic acid group), is responsible for its poor solubility in aqueous media.

Physicochemical Properties of Oleanolic Acid

A thorough understanding of oleanolic acid's physicochemical properties is fundamental to appreciating the challenges associated with its development as a therapeutic agent.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₈O₃ | [6] |

| Molecular Weight | 456.7 g/mol | [6] |

| Melting Point | ~310 °C | [6] |

| Aqueous Solubility | Very low (~1.75 µg/mL) | [4] |

| Oral Bioavailability | <1% in rats | [4] |

| BCS Class | IV (Low Solubility, Low Permeability) | [5] |

The extremely low water solubility and poor membrane permeability classify oleanolic acid as a Biopharmaceutics Classification System (BCS) Class IV compound, presenting a significant hurdle for oral drug delivery.[5]

The Rationale for Derivatization: Introducing this compound

To address the solubility challenge, a common and fundamental chemical modification is the formation of a salt. This compound is a derivative designed to enhance aqueous solubility by introducing two ionizable carboxyl groups. This modification involves the esterification of the C-3 hydroxyl group of oleanolic acid with phthalic anhydride, followed by conversion to the disodium salt.

While comprehensive, peer-reviewed data on the physicochemical properties and bioavailability of this specific salt is not widely available in the public domain, we can infer its properties based on fundamental chemical principles and data from commercial suppliers. The introduction of the sodium carboxylate groups is expected to dramatically increase its aqueous solubility compared to the parent oleanolic acid.

| Property | Oleanolic Acid | This compound | Source(s) |

| Molecular Formula | C₃₀H₄₈O₃ | C₃₈H₅₀Na₂O₆ | [7] |

| Molecular Weight | 456.7 g/mol | 648.78 g/mol | [7] |

| Aqueous Solubility | Very low (~1.75 µg/mL) | Expected to be significantly higher | Inferred |

| Solubility in other solvents | |||

| DMSO | ~3 mg/mL | ≥ 2.08 mg/mL (in 10% DMSO containing formulations) | [7] |

| Ethanol | ~5 mg/mL | Not reported | [8] |

| DMF | ~30 mg/mL | Not reported | [8] |

The enhanced solubility of the hemiphthalate disodium salt is the primary rationale for its synthesis, with the hypothesis that improved solubility will lead to better dissolution and, consequently, enhanced bioavailability and therapeutic efficacy.

Section 2: Comparative Evaluation: Experimental Protocols and Methodologies

A rigorous, side-by-side evaluation is essential to validate the presumed advantages of this compound over its parent compound. This section provides detailed, field-proven protocols for key comparative experiments.

Synthesis of this compound

Protocol 2.1: Synthesis of this compound

Part A: Synthesis of Oleanolic Acid Hemiphthalate

-

Reaction Setup: In a round-bottom flask, dissolve oleanolic acid (1 equivalent) and phthalic anhydride (1.2 equivalents) in anhydrous pyridine.

-

Reaction Conditions: Heat the reaction mixture at 100°C under a nitrogen atmosphere for 24 hours.

-

Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield oleanolic acid hemiphthalate.

Part B: Formation of the Disodium Salt

-

Dissolution: Dissolve the purified oleanolic acid hemiphthalate (1 equivalent) in a minimal amount of methanol.

-

Salt Formation: Add a solution of sodium hydroxide (2 equivalents) in methanol dropwise to the oleanolic acid hemiphthalate solution.

-

Isolation: Stir the mixture at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the this compound as a solid.

Diagram 2.1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Comparative Solubility Assessment

The primary hypothesis for creating the hemiphthalate disodium salt is to improve aqueous solubility. This protocol outlines a robust method for quantifying this improvement.

Protocol 2.2: Equilibrium Solubility Determination by HPLC

-

Sample Preparation: Add an excess amount of oleanolic acid and this compound to separate vials containing a fixed volume of purified water (e.g., 1 mL).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifugation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol) to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Diagram 2.2: Solubility Assessment Workflow

Caption: Workflow for comparative solubility assessment.

In Vitro Anti-inflammatory Activity Assay

A key therapeutic application of oleanolic acid and its derivatives is their anti-inflammatory effect.[9] This protocol provides a method for comparing the in vitro anti-inflammatory potency of the two compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 2.3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of oleanolic acid and this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control and an LPS-only control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).

Diagram 2.3: In Vitro Anti-inflammatory Assay Workflow

Caption: Workflow for in vitro anti-inflammatory activity assessment.

In Vivo Anti-inflammatory Efficacy Model

To translate in vitro findings to a more physiologically relevant context, an in vivo model of inflammation is crucial. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized acute inflammation model.[10]

Protocol 2.4: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer oleanolic acid, this compound, or a vehicle control orally to different groups of rats. Include a positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

Section 3: Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of oleanolic acid and its derivatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.[9] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.[2]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Oleanolic acid and its more potent derivatives have been shown to inhibit this pathway, thereby suppressing the inflammatory cascade.[2][9]

Diagram 3.1: Simplified NF-κB Signaling Pathway and Inhibition by Oleanolic Acid Derivatives

Caption: Inhibition of the NF-κB signaling pathway by oleanolic acid and its derivatives.

Section 4: The Broader Landscape: Advanced Derivatives and Formulation Strategies

While the hemiphthalate disodium salt represents a fundamental approach to improving solubility, the field of oleanolic acid research has largely advanced towards more sophisticated strategies to not only enhance bioavailability but also to increase intrinsic potency.

Advanced Synthetic Derivatives

Numerous synthetic and semi-synthetic derivatives of oleanolic acid have been developed, with modifications at the C-3, C-12, and C-28 positions.[3] For example, the introduction of a cyano group and additional carbonyl functions has led to the creation of compounds like CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid), which is reported to be over 200,000 times more potent than the parent oleanolic acid in certain assays.[3] Other derivatives, such as those with modified oxime esters, have also shown significantly enhanced anti-inflammatory and antifungal activities compared to oleanolic acid.[3]

Comparative Anti-inflammatory Activity of Oleanolic Acid and Its Derivatives

| Compound | Target/Assay | IC₅₀ | Source(s) |

| Oleanolic Acid | NO production (LPS-stimulated RAW 264.7 cells) | ~30-40 µM | [10] |

| Diamine-PEGylated OA derivative (OADP) | NO production (LPS-stimulated RAW 264.7 cells) | ~1 µg/mL (~1.5 µM) | [11] |

| 11-oxo-oleanolic acid derivatives | NO production (LPS-stimulated BV2 cells) | More potent than OA | [12] |

This data clearly demonstrates that strategic chemical modifications can lead to substantial improvements in biological activity, far beyond what can be achieved by simple salt formation.

Innovative Formulation Technologies

In parallel with the development of new derivatives, significant progress has been made in formulating oleanolic acid to improve its bioavailability. These approaches aim to enhance its dissolution rate and/or its absorption across the gastrointestinal tract.

-

Nanoformulations: Encapsulating oleanolic acid in nanoparticles, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, can improve its solubility, protect it from degradation, and facilitate its transport across biological membranes.[13]

-

Liposomes: These vesicular systems can encapsulate oleanolic acid, and surface modifications (e.g., with PEG) can prolong their circulation time and improve their pharmacokinetic profile.[4]

-

Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. SMEDDS formulations have been shown to increase the oral bioavailability of oleanolic acid by over 5-fold in rats compared to a conventional tablet.[14][15]

-

Cyclodextrin Complexes: Encapsulating oleanolic acid within the hydrophobic core of cyclodextrins can significantly enhance its aqueous solubility and dissolution rate.[16]

Conclusion: A Multi-pronged Approach to Unlocking Therapeutic Value

Oleanolic acid remains a highly promising natural product scaffold for the development of new therapeutics. However, its inherent physicochemical limitations necessitate a departure from the parent molecule for most clinical applications. The synthesis of derivatives like this compound represents a foundational strategy to address the critical issue of poor aqueous solubility. While this approach is valid, the current landscape of oleanolic acid research clearly indicates that more significant gains in therapeutic efficacy are achieved through a dual strategy of:

-

Rational design of novel, more potent derivatives: As exemplified by compounds like CDDO and various other synthetic analogs, targeted chemical modifications can dramatically enhance the intrinsic biological activity of the oleanolic acid scaffold.

-

Application of advanced formulation technologies: For both the parent compound and its derivatives, innovative drug delivery systems are crucial for overcoming the persistent challenges of poor solubility and low bioavailability.

For researchers and drug development professionals, the path forward with oleanolic acid and its analogs lies in a synergistic approach that combines medicinal chemistry and pharmaceutical sciences. By understanding the fundamental limitations of the parent compound and leveraging the full spectrum of available chemical and formulation tools, the immense therapeutic potential of this remarkable natural product can be fully realized.

References

- 1. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues [mdpi.com]

- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asiapharmaceutics.info [asiapharmaceutics.info]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. imib.es [imib.es]

Anti-inflammatory properties of Oleanolic acid hemiphthalate disodium salt

An In-Depth Technical Guide to the Anti-inflammatory Properties of Oleanolic Acid Hemiphthalate Disodium Salt

Authored by: A Senior Application Scientist

Abstract

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in numerous plant species, is a well-documented bioactive compound with a spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] However, its therapeutic application has been hampered by poor water solubility and consequently low bioavailability. The development of derivatives such as this compound (OAHD) represents a strategic chemical modification designed to overcome this limitation.[4] This technical guide provides a comprehensive overview of the anti-inflammatory properties of OAHD, delving into its molecular mechanisms of action, validated experimental protocols for its evaluation, and its potential as a therapeutic agent. The focus is on the compound's ability to modulate key inflammatory signaling pathways, offering a multi-targeted approach to inflammation control.

Introduction to Oleanolic Acid and its Hemiphthalate Disodium Salt Derivative

Oleanolic acid is a cornerstone of traditional medicine, recognized for its anti-inflammatory, antioxidant, and hepatoprotective properties.[3][5] Its mechanism of action is complex, involving the modulation of multiple intracellular targets.[2][6] The primary challenge in harnessing its full potential lies in its hydrophobic nature. To address this, OAHD was synthesized. This salt derivative is created by introducing a hemiphthalate group to the oleanolic acid structure, followed by conversion to a disodium salt. This modification dramatically increases aqueous solubility (from 4.61 µg/mL for OA to 33.3 mg/mL for OAHD), enhancing its potential for oral and parenteral administration without altering the core pharmacophore responsible for its biological activity.[4]

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory efficacy of Oleanolic acid and its derivatives stems from their ability to intervene in the core signaling cascades that orchestrate the inflammatory response. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways, which in turn suppresses the expression of downstream pro-inflammatory enzymes and cytokines.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a pivotal regulator of inflammation.[7][8][9] In a resting state, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated.[10][11] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event liberates NF-κB, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[8]

Oleanolic acid and its derivatives exert their anti-inflammatory effect by intervening in this cascade. Evidence suggests they inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][2] This cytoplasmic sequestration of NF-κB is a critical control point that effectively shuts down the downstream inflammatory gene expression.[12]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, comprising key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), represents another major signaling nexus in inflammation.[13][14][15] These pathways are activated by a wide array of extracellular stimuli and play a critical role in regulating the synthesis of pro-inflammatory mediators.[16] For instance, the p38 MAPK pathway is heavily involved in the transcriptional and post-transcriptional regulation of cytokines like TNF-α and IL-6.[13]

Oleanolic acid has been demonstrated to suppress inflammation by inhibiting the phosphorylation of p38, JNK, and ERK.[1][6][17] By blocking the activation of these kinases, OAHD can prevent the activation of downstream transcription factors (like AP-1) and thereby reduce the expression of inflammatory genes.

Downregulation of Pro-inflammatory Enzymes and Mediators

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced expression of key pro-inflammatory enzymes.

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These enzymes are hallmarks of the inflammatory response. iNOS produces large quantities of nitric oxide (NO), a potent inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain, fever, and edema.[18][19] The expression of both enzymes is heavily dependent on NF-κB activation.[1] OA and its derivatives have been consistently shown to decrease the expression of iNOS and COX-2, leading to a significant reduction in NO and prostaglandin production.[1][2] There is also significant cross-talk, where NO produced by iNOS can directly activate the COX-2 enzyme.[20][21]

-

Pro-inflammatory Cytokines: The production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), is tightly controlled by the NF-κB and MAPK pathways.[22][23] These cytokines are responsible for amplifying the inflammatory cascade and recruiting immune cells.[23][24] OAHD effectively suppresses the production and release of these critical mediators, thereby dampening the overall inflammatory response.[1][5]

Experimental Evaluation of Anti-inflammatory Activity

A robust evaluation of the anti-inflammatory properties of OAHD requires a combination of in vitro and in vivo experimental models. These assays allow for both mechanistic investigation and assessment of physiological efficacy.

In Vitro Assessment Protocols

In vitro assays are essential for initial screening and elucidating the molecular mechanisms of action.[25] Murine macrophage cell lines (e.g., RAW 264.7) or primary cells like human peripheral blood mononuclear cells (PBMCs) are commonly used.[1][26]

Protocol 1: Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.

-

Cell Seeding: Plate RAW 264.7 macrophages at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of OAHD. Incubate for 1-2 hours.

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Reaction: Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. Calculate nitrite concentration against a sodium nitrite standard curve.

-

Causality: A dose-dependent decrease in absorbance indicates inhibition of iNOS expression or activity.

-

Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)

-

Sample Collection: Use the same supernatants collected in step 4 of the Griess Assay protocol.

-

ELISA Procedure: Follow the manufacturer's instructions for commercially available ELISA kits for TNF-α, IL-1β, and IL-6. This typically involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary enzyme-linked antibody and a substrate reaction.

-

Quantification: Measure the absorbance and determine the cytokine concentrations based on a standard curve.

-

Causality: Reduced cytokine levels in OAHD-treated, LPS-stimulated cells confirm the inhibition of the upstream NF-κB and/or MAPK pathways.

-

Protocol 3: Western Blot Analysis of Signaling Proteins

This technique provides direct evidence of pathway inhibition.

-

Cell Culture: Seed cells in 6-well plates and treat with OAHD and LPS as described above. For signaling proteins like p-p65 or p-p38, a shorter LPS stimulation time (e.g., 15-60 minutes) is required. For iNOS and COX-2, a longer incubation (12-24 hours) is appropriate.

-

Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies specific for target proteins (e.g., p-p65, p-IκBα, p-p38, iNOS, COX-2, and a loading control like β-actin).

-

Detection: After washing, incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Causality: A reduction in the phosphorylated forms of signaling proteins and in the total expression of iNOS and COX-2 provides direct mechanistic validation.

-

Table 1: Summary of In Vitro Experimental Endpoints

| Assay | Target Measured | Expected Outcome with OAHD Treatment | Mechanistic Insight |

| Griess Assay | Nitrite (NO surrogate) | Dose-dependent decrease | Inhibition of iNOS expression/activity |

| ELISA | TNF-α, IL-1β, IL-6 | Dose-dependent decrease | Suppression of pro-inflammatory gene transcription |

| Western Blot | p-p65, p-IκBα, p-p38 | Dose-dependent decrease | Direct inhibition of NF-κB & MAPK pathways |

| Western Blot | iNOS, COX-2 | Dose-dependent decrease | Downregulation of pro-inflammatory enzymes |

In Vivo Assessment Protocols

In vivo models are crucial for evaluating the physiological anti-inflammatory effects of OAHD, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[27][28][29]

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute, non-immune inflammation.[28]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week.

-

Dosing: Administer OAHD or a reference drug (e.g., Indomethacin) via oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) route. The control group receives the vehicle.

-

Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw using a digital plethysmometer.

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Causality: Significant inhibition of paw edema demonstrates the systemic anti-inflammatory activity of OAHD.

-

Protocol 2: Dimethylbenzene (Xylene)-Induced Ear Edema in Mice

This model is effective for evaluating topically or systemically administered anti-inflammatory agents.[4]

-

Animal Acclimatization & Dosing: Acclimatize BALB/c mice and administer OAHD systemically (p.o. or i.p.) 30-60 minutes before induction.

-

Inflammation Induction: Apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

-

Evaluation: After a set time (e.g., 30 minutes), sacrifice the mice and remove both ears. Use a cork borer to cut circular sections (e.g., 7 mm diameter) from both ears and weigh them.

-

Calculation: The degree of edema is the weight difference between the right (treated) and left (control) ear punches. The percentage inhibition is calculated as: % Inhibition = [ (Wc - Wt) / Wc ] * 100 Where Wc is the average ear edema weight in the control group and Wt is the average ear edema weight in the treated group.

-

Causality: A reduction in ear punch weight indicates inhibition of inflammatory exudation and vascular permeability.

-

Table 2: Summary of In Vivo Experimental Models

| Model | Animal | Phlogistic Agent | Primary Endpoint | Mechanistic Relevance |

| Carrageenan Paw Edema | Rat | Carrageenan | Paw Volume (Plethysmometry) | Acute exudative inflammation, prostaglandin & NO release |

| Xylene Ear Edema | Mouse | Dimethylbenzene (Xylene) | Ear Punch Weight | Acute inflammation, vascular permeability |

Conclusion and Future Directions

This compound is a promising anti-inflammatory agent that leverages the proven multi-target efficacy of its parent compound, oleanolic acid, with the significant advantage of enhanced aqueous solubility.[4] Its ability to concurrently inhibit the master inflammatory signaling pathways of NF-κB and MAPK provides a robust mechanism for downregulating the production of a wide array of inflammatory mediators, including cytokines, nitric oxide, and prostaglandins.[1][2][17]

The experimental protocols detailed in this guide provide a validated framework for researchers to confirm these properties and further explore the compound's therapeutic potential. Future research should focus on:

-

Chronic Inflammation Models: Evaluating the efficacy of OAHD in models of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Conducting detailed studies to correlate plasma and tissue concentrations of OAHD with its anti-inflammatory effects.

-

Formulation Development: Leveraging its improved solubility to develop stable and effective formulations for clinical use, including oral, parenteral, and potentially topical applications.

-

Safety and Toxicology: Performing comprehensive safety and toxicology studies to establish a therapeutic window for clinical development.

By pursuing these avenues, the scientific community can fully elucidate the potential of this compound as a next-generation anti-inflammatory therapeutic.